molecular formula C6H8N2O4S B1374938 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1227070-38-3

5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1374938
Key on ui cas rn: 1227070-38-3
M. Wt: 204.21 g/mol
InChI Key: MLQKTFBKKHROKH-UHFFFAOYSA-N
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Patent
US08507490B2

Procedure details

Add a solution of LiOH (22 mg, 0.90 mmol) in H2O (1 mL) to a rapidly stirring solution of ethyl 1-methyl-5-(methylsulfonyl)-1H-pyrazole-4-carboxylate (175 mg, 0.75 mmol) in 1,4-dioxane (3 mL) at ambient temperature. Treat the reaction mixture with additional LiOH (5 mg, 0.21 mmol), and stir overnight. Acidify to pH 2 with 1 N HCl, and extract twice with CH2Cl2. Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield the title compound as a white solid (98 mg, 64%). ES/MS m/z 202.9 (M−1).
Name
Quantity
22 mg
Type
reactant
Reaction Step One
Name
ethyl 1-methyl-5-(methylsulfonyl)-1H-pyrazole-4-carboxylate
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][N:4]1[C:8]([S:9]([CH3:12])(=[O:11])=[O:10])=[C:7]([C:13]([O:15]CC)=[O:14])[CH:6]=[N:5]1.Cl>O.O1CCOCC1>[CH3:3][N:4]1[C:8]([S:9]([CH3:12])(=[O:10])=[O:11])=[C:7]([C:13]([OH:15])=[O:14])[CH:6]=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
22 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
ethyl 1-methyl-5-(methylsulfonyl)-1H-pyrazole-4-carboxylate
Quantity
175 mg
Type
reactant
Smiles
CN1N=CC(=C1S(=O)(=O)C)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=CC(=C1S(=O)(=O)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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